molecular formula C21H27IO2Si B12532318 5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol CAS No. 827036-21-5

5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol

Cat. No.: B12532318
CAS No.: 827036-21-5
M. Wt: 466.4 g/mol
InChI Key: AJAFUFFVZKWVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol is a chemical compound with the molecular formula C21H28IO2Si. This compound is characterized by the presence of a tert-butyl(diphenyl)silyl group, an iodine atom, and a pent-2-en-1-ol backbone. It is used in various synthetic applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride, followed by iodination of the pent-2-en-1-ol backbone. The reaction conditions often include the use of bases such as imidazole or pyridine to facilitate the silylation process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol involves its ability to undergo various chemical transformations. The tert-butyl(diphenyl)silyl group provides steric protection, while the iodine atom serves as a reactive site for substitution reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, making this compound versatile in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[tert-Butyl(diphenyl)silyl]oxy}-3-iodopent-2-en-1-ol is unique due to the combination of a silyl-protected hydroxyl group, an iodine atom, and an enol structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

827036-21-5

Molecular Formula

C21H27IO2Si

Molecular Weight

466.4 g/mol

IUPAC Name

5-[tert-butyl(diphenyl)silyl]oxy-3-iodopent-2-en-1-ol

InChI

InChI=1S/C21H27IO2Si/c1-21(2,3)25(19-10-6-4-7-11-19,20-12-8-5-9-13-20)24-17-15-18(22)14-16-23/h4-14,23H,15-17H2,1-3H3

InChI Key

AJAFUFFVZKWVPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(=CCO)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.